molecular formula C21H21N3OS B3000206 (8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone CAS No. 866866-47-9

(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone

Cat. No.: B3000206
CAS No.: 866866-47-9
M. Wt: 363.48
InChI Key: PUIKIAUIXNMERW-UHFFFAOYSA-N
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Description

The compound "(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone" is a spirocyclic triazaspiro derivative characterized by a central 1,4,8-triazaspiro[4.5]dec-1-ene core. Key structural features include a methyl group at position 8, a phenyl substituent at position 2, a sulfanylidene moiety at position 3, and a phenylmethanone group at position 4. Such spirocyclic systems are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity and metabolic stability . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., triazole- and spiro-based derivatives) have demonstrated bioactivity in antimicrobial and anticancer research .

Properties

IUPAC Name

(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-23-14-12-21(13-15-23)22-18(16-8-4-2-5-9-16)20(26)24(21)19(25)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIKIAUIXNMERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several derivatives, differing primarily in substituents and functional groups:

(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (CAS: 872199-79-6): Substituents: Ethyl (position 8), 3-fluorophenylmethanone (position 4). Molecular Formula: C${22}$H${22}$FN$_3$OS. Key Properties: Molecular weight = 395.5 g/mol, XLogP3 = 3.9, indicating high lipophilicity .

Molecular Formula: C${14}$H${17}$N$_3$S. Key Properties: Lower molecular weight (259.38 g/mol), simpler structure with reduced steric bulk .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Substituents: Difluorophenyl, sulfonylphenyl, and triazole-thioether groups. Synthesis: Prepared via sodium ethoxide-mediated coupling, highlighting reactivity of α-halogenated ketones with triazoles .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Solubility (Experimental)
Target Compound Not reported - - -
Ethyl/3-fluorophenyl analog 395.5 3.9 5 Ethanol (recrystallization)
8-Methyl-3-phenyl-thione derivative 259.38 - 3 Limited (2-8°C storage)
  • Lipophilicity : The ethyl/fluorophenyl analog’s higher XLogP3 (3.9) suggests enhanced membrane permeability compared to the target compound, assuming similar substitution patterns .

Notes

  • Methodology : Compound similarity was assessed using structural descriptors (e.g., molecular fingerprints) and physicochemical parameters (XLogP3, hydrogen bonding) as per computational biology standards .
  • Limitations : Direct experimental data (e.g., CMC values, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on extrapolation from analogs .
  • Software : Structural data for analogs were likely generated using crystallographic tools (e.g., SHELX, WinGX), though specifics are unreported .

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